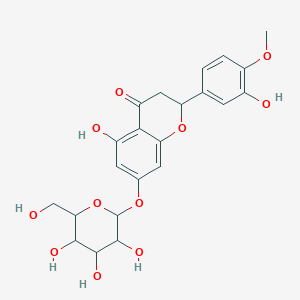![molecular formula C52H60N2P2 B13388905 (1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)
(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine is a chiral ligand used in various catalytic processes. It is known for its high enantioselectivity and efficiency in asymmetric synthesis, making it a valuable compound in organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with bis(3,5-dimethylphenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine compounds.
Scientific Research Applications
(1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of chiral drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically enriched products. The phosphine groups play a crucial role in stabilizing the metal center and facilitating the catalytic process.
Comparison with Similar Compounds
- (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine
- (1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine
- (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine
Uniqueness: The (1R,2R) configuration of the compound provides a specific chiral environment that is highly effective in asymmetric catalysis. Compared to its (1S,2S) counterpart, the (1R,2R) configuration may offer different selectivity and efficiency in certain reactions. The presence of bis(3,5-dimethylphenyl)phosphine groups enhances the compound’s ability to stabilize metal centers and improve catalytic performance.
Properties
Molecular Formula |
C52H60N2P2 |
|---|---|
Molecular Weight |
775.0 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C52H60N2P2/c1-35-19-15-20-36(2)49(35)55(50-37(3)21-16-22-38(50)4)47-31-13-9-27-43(47)33-53-45-29-11-12-30-46(45)54-34-44-28-10-14-32-48(44)56(51-39(5)23-17-24-40(51)6)52-41(7)25-18-26-42(52)8/h9-10,13-28,31-32,45-46,53-54H,11-12,29-30,33-34H2,1-8H3/t45-,46-/m1/s1 |
InChI Key |
OVVLELLULDWXFA-AWSIMMLFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2CN[C@@H]3CCCC[C@H]3NCC4=CC=CC=C4P(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2CNC3CCCCC3NCC4=CC=CC=C4P(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


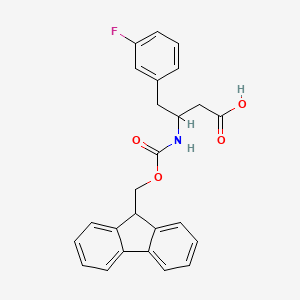
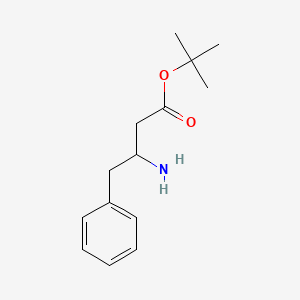
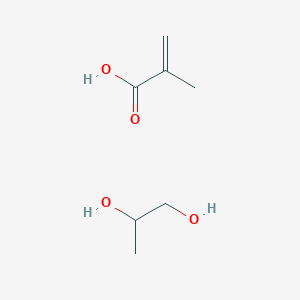
![4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol](/img/structure/B13388842.png)
![1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13388843.png)
![[5-(Cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate](/img/structure/B13388844.png)
![9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene](/img/structure/B13388855.png)
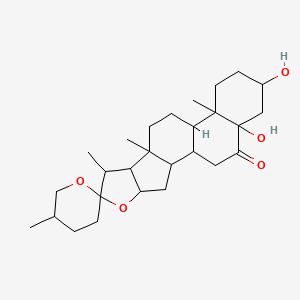

![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13388880.png)
![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)
![2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol](/img/structure/B13388889.png)
